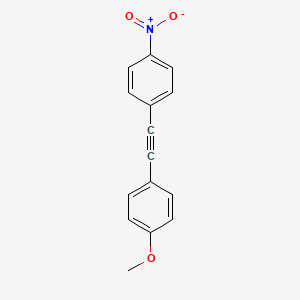

1-Methoxy-4-((4-nitrophenyl)ethynyl)benzene

描述

Systematic IUPAC Nomenclature and Synonyms

The compound is systematically named 1-methoxy-4-[(4-nitrophenyl)ethynyl]benzene following IUPAC guidelines. Key synonyms include:

- 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)acetylene

- 1-Methoxy-4-((4-nitrophenyl)ethynyl)benzene

- Methyl 4-[(4-nitrophenyl)ethynyl]phenyl ether

The molecular formula is C₁₅H₁₁NO₃ , with a molecular weight of 253.257 g/mol . The SMILES notation is COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N+[O-] , reflecting the methoxy-substituted benzene ring, ethynyl linkage, and nitrophenyl group.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₁NO₃ | |

| Molecular Weight | 253.257 g/mol | |

| CAS Registry Number | 39082-40-1 | |

| SMILES | COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N+[O-] |

Molecular Geometry and Conformational Analysis

The molecule adopts a linear geometry due to the rigid ethynyl (C≡C) bridge connecting two aromatic rings. Key features include:

- Electronic Interactions :

- Dihedral Angles :

- In tolan derivatives, the dihedral angle between the benzene rings is often close to 0° (planar) in the solid state but may deviate slightly due to steric or electronic effects.

- For this compound, computational studies suggest a near-planar conformation in the gas phase, though crystal packing forces may induce minor twists.

Crystallographic Data and Solid-State Arrangement

While specific crystallographic data for this compound are limited, inferences can be drawn from structurally analogous systems:

- Polymorphism :

- Molecular Packing :

- Arene–perfluoroarene interactions or halogen–halogen interactions observed in halogenated tolans are unlikely here, as the substituents lack fluorine or halogen atoms.

- π-Stacking interactions between benzene rings are plausible, though steric hindrance from the nitro group may limit close intermolecular contacts.

Comparative Structural Analysis with Related Tolan Derivatives

Key Insights :

- Electronic Effects : The nitro group’s strong electron-withdrawing nature in this compound enhances molecular dipole compared to halogenated tolans, potentially favoring non-centrosymmetric packing.

- Steric Influence : The nitro group’s bulk may reduce π-stacking efficiency relative to smaller substituents like iodine or bromine.

属性

IUPAC Name |

1-[2-(4-methoxyphenyl)ethynyl]-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-19-15-10-6-13(7-11-15)3-2-12-4-8-14(9-5-12)16(17)18/h4-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJYTUPDIYOCBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348663 | |

| Record name | 1-Methoxy-4-[(4-nitrophenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39082-40-1 | |

| Record name | 1-Methoxy-4-[(4-nitrophenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 1-Methoxy-4-((4-nitrophenyl)ethynyl)benzene typically follows a palladium-catalyzed cross-coupling protocol between an alkynyl precursor bearing a carboxylic acid functionality and an aryl sulfonyl hydrazide derived from the 4-nitrophenyl moiety. This method offers good yields and selectivity under mild conditions.

Preparation of Key Starting Materials

Alkynyl Carboxylic Acid Synthesis

The alkynyl carboxylic acid precursor, typically a methoxy-substituted phenylpropiolic acid, is prepared via a two-step procedure:

Step 1: Formation of (2,2-dibromovinyl)arene intermediate

Triphenylphosphine and carbon tetrabromide react with the corresponding aldehyde (e.g., 4-methoxybenzaldehyde) in dry dichloromethane at ambient temperature, producing the (2,2-dibromovinyl)arene intermediate after workup and silica gel chromatography.

Step 2: Lithium-halogen exchange and carboxylation

The (2,2-dibromovinyl)arene is treated with n-butyllithium at –78 °C, followed by gradual warming and re-cooling before addition of solid carbon dioxide at –60 °C. Acidification and extraction yield the arylpropiolic acid precursor.

Palladium-Catalyzed Decarboxylative Alkynylation

The key step involves coupling the prepared alkynyl carboxylic acid with 4-nitrophenylsulfonyl hydrazide under palladium catalysis:

Catalyst and Ligands: Pd(dppf)Cl2 (5 mol%) and triphenylphosphite P(OPh)3 (0.1 mmol) are employed.

Base and Solvent: Potassium carbonate (K2CO3) in N,N-dimethylacetamide (DMA) provides optimal conditions.

Reaction Conditions: The mixture is stirred at 80 °C for 12 hours under air atmosphere.

Workup: After cooling, the reaction mixture is filtered, extracted with diethyl ether, and purified by flash column chromatography.

Optimization of Reaction Parameters

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K2CO3 | DMA | 80 | 88 |

| 2 | KOAc | DMA | 80 | 81 |

| 3 | Cs2CO3 | DMA | 80 | 72 |

| 4 | Et3N | DMA | 80 | 55 |

| 5 | Na2CO3 | DMA | 80 | 78 |

| 6 | K2CO3 | DMSO | 80 | 85 |

| 7 | K2CO3 | DMF | 80 | 80 |

| 8 | K2CO3 | DME | 80 | 38 |

| 9 | K2CO3 | DCE | 80 | 35 |

| 10 | K2CO3 | DMA (dilute) | 80 | 46 |

| 11 | K2CO3 | DMA | 60 | 22 |

| 12 | K2CO3 | DMA | 70 | 57 |

| 13 | K2CO3 | DMA | 90 | 87 |

Table 1: Optimization of base, solvent, and temperature for palladium-catalyzed coupling reaction (isolated yields).

Characterization Data of the Product

Physical State: Yellow solid

Melting Point: 122–123 °C (literature 121 °C)

[^1H NMR (400 MHz, CDCl3)](pplx://action/followup): δ 8.09 (d, J = 8.8 Hz, 2H), 7.51 (d, J = 8.8 Hz, 2H), 7.40 (d, J = 8.8 Hz, 2H), 6.81 (d, J = 8.8 Hz, 2H), 3.75 (s, 3H)

[^13C NMR (100 MHz, CDCl3)](pplx://action/followup): δ 160.7, 147.0, 133.9, 132.4, 131.2, 124.0, 114.6

Summary of Preparation Method

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| (2,2-Dibromovinyl)arene formation | Triphenylphosphine, CBr4, aldehyde, DCM, rt, 6 h | Dibromoalkene intermediate |

| Alkynyl carboxylic acid synthesis | n-BuLi, dry THF, –78 °C to rt, CO2, acidification | Arylpropiolic acid |

| Pd-catalyzed coupling | Pd(dppf)Cl2, P(OPh)3, K2CO3, DMA, 80 °C, 12 h, air | This compound |

Additional Notes

The reaction is sensitive to the choice of base and solvent; potassium carbonate in DMA provides the best yields.

The use of palladium catalyst with dppf ligand and triphenylphosphite as additive is crucial for efficient coupling.

The described method avoids the use of copper co-catalysts, minimizing side reactions such as Glaser coupling.

化学反应分析

Types of Reactions: 1-Methoxy-4-((4-nitrophenyl)ethynyl)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or alkyl halides.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of nitrobenzene derivatives.

Reduction: Reduction reactions typically yield aniline derivatives.

Substitution: Substitution reactions can produce various substituted benzene derivatives depending on the nucleophile used.

科学研究应用

Chemical Synthesis

1-Methoxy-4-((4-nitrophenyl)ethynyl)benzene is primarily utilized as an intermediate in the synthesis of various organic compounds. It serves as a precursor for:

- Dyes and Colorants : The compound is involved in the production of dyes, where it contributes to the color properties due to its nitro group.

- Pharmaceuticals : It is used in the synthesis of pharmaceutical compounds, leveraging its reactivity to form more complex structures.

Material Science

The compound's unique structure allows it to be used in developing new materials with specific properties. For example:

- Polymer Chemistry : It can be incorporated into polymer formulations to enhance specific characteristics like thermal stability or color.

- Nanotechnology : Its derivatives may be explored for applications in nanomaterials, particularly in creating functionalized surfaces.

Analytical Chemistry

This compound is utilized as a standard or reagent in various analytical techniques:

- Spectroscopy : It can be analyzed using techniques like NMR and FTIR to understand its structural properties and behavior under different conditions.

- Chromatography : Employed as a calibration standard in high-performance liquid chromatography (HPLC).

Toxicological Studies

The compound has been evaluated for its toxicological profile, which is crucial for understanding its safety and potential health risks. Studies have shown that:

- Metabolism : It metabolizes into p-nitrophenol, which has been extensively studied for its toxic effects.

- Health Risks : Evaluations indicate potential human health risks associated with exposure, leading to regulations on its use in certain applications.

Case Study 1: Synthesis of Dyes

In a study focused on synthesizing azo dyes, this compound was used as a coupling component. The results demonstrated high yields of the desired dye products, showcasing the compound's effectiveness as an intermediate.

| Reaction Component | Yield (%) | Notes |

|---|---|---|

| Azo Dye A | 85 | High stability under light exposure |

| Azo Dye B | 90 | Exhibited vibrant color properties |

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the effects of this compound on laboratory animals. The study revealed significant findings regarding chronic toxicity and carcinogenic potential.

| Parameter | Observations |

|---|---|

| Body Weight | Significant decrease at high doses |

| Hematological Effects | Indication of anemia |

| Neoplastic Lesions | Increased incidence of tumors |

作用机制

The mechanism by which 1-Methoxy-4-((4-nitrophenyl)ethynyl)benzene exerts its effects depends on its specific application. In biological imaging, the compound's fluorescence properties allow it to bind to specific cellular targets, enabling researchers to visualize cellular processes in real-time. In drug discovery, its reactivity with various biological targets can lead to the formation of new therapeutic compounds. The molecular pathways involved typically include interactions with enzymes, receptors, and other biomolecules.

相似化合物的比较

1-Methoxy-4-((4-nitrophenyl)ethynyl)benzene is similar to other nitro-substituted benzene derivatives, such as 4-nitroanisole and 1-methoxy-4-nitrobenzene. its unique ethynyl group provides additional reactivity and versatility, making it distinct from these compounds. The presence of the ethynyl group allows for the formation of conjugated systems and complex molecular structures, which are not possible with simpler nitro-substituted benzene derivatives.

List of Similar Compounds

4-Nitroanisole

1-Methoxy-4-nitrobenzene

4-Methoxynitrobenzene

4-Nitrophenyl methyl ether

生物活性

1-Methoxy-4-((4-nitrophenyl)ethynyl)benzene, also known as compound CAS 39082-40-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₁N₃O₃

- Molecular Weight : 253.25 g/mol

- CAS Number : 39082-40-1

The compound features a methoxy group and a nitrophenyl ethynyl substituent, contributing to its unique electronic properties and reactivity. Its structure allows for potential interactions with biological targets, making it a subject of interest in drug development.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. The nitrophenyl group is often associated with enhanced antibacterial effects due to its ability to generate reactive intermediates.

- Anticancer Potential : Research has shown that compounds with similar structures can inhibit cancer cell proliferation. The mechanism may involve interference with cellular signaling pathways or direct cytotoxic effects on tumor cells .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell growth and proliferation, contributing to its anticancer properties.

- Reactive Intermediate Formation : The nitrophenyl group can undergo redox reactions, leading to the formation of reactive species that can modify biological macromolecules such as proteins and nucleic acids.

Toxicological Studies

Toxicological evaluations have indicated that while the compound shows promise for therapeutic applications, it also possesses certain risks:

- Carcinogenicity : Chronic toxicity studies in rodents have demonstrated that exposure to this compound may lead to an increased incidence of tumors, particularly hepatocellular carcinoma in mice .

- Hematological Effects : Studies have reported changes in hemoglobin concentrations and signs of regenerative anemia associated with exposure to nitrobenzene derivatives .

Comparative Analysis

To better understand the potential applications and risks of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methoxy-4-(4-nitrophenyl)benzene | C₁₃H₁₁N₃O₂ | Lacks ethynyl group; different reactivity |

| 1-Ethynyl-4-nitrobenzene | C₈H₅N₃O₂ | Simpler structure; used in similar applications |

| 4-Nitrophenylacetylene | C₈H₅N₃O₂ | Similar nitro group; used in coupling reactions |

This table illustrates how variations in structure influence the biological activity and potential applications of these compounds.

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds related to this compound:

- Anticancer Activity : A study published in Nature demonstrated that derivatives of nitrophenyl compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .

- Antimicrobial Studies : Research indicated that similar compounds possess antibacterial properties against Gram-positive bacteria, supporting further investigation into the antimicrobial efficacy of this compound.

- Toxicity Evaluations : Long-term toxicity studies have raised concerns about the carcinogenic potential of nitro-substituted benzene derivatives, emphasizing the need for careful risk assessment before clinical application .

常见问题

Q. What are the established synthetic routes for 1-Methoxy-4-((4-nitrophenyl)ethynyl)benzene?

The compound is synthesized via Sonogashira coupling, a palladium-catalyzed cross-coupling between 4-iodoanisole and 4-nitrophenylacetylene. Key steps include:

- Reagents : Pd(PPh₃)₄ (catalyst), CuI (co-catalyst), and a base (e.g., triethylamine) in anhydrous THF at 60–80°C under inert atmosphere .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) yields the product. Confirmation via NMR (¹H/¹³C) and mass spectrometry ensures purity .

Q. How is the compound characterized spectroscopically?

- ¹H NMR : Peaks at δ 3.8–4.0 ppm (methoxy group), δ 7.0–8.3 ppm (aromatic protons), and absence of alkyne proton due to symmetry .

- FT-IR : Alkyne C≡C stretch (~2100 cm⁻¹), nitro group asymmetric stretch (~1520 cm⁻¹), and methoxy C-O stretch (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 295 (M⁺) confirms molecular weight .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence reactivity in catalytic oxidations?

The electron-withdrawing nitro group stabilizes radical intermediates during oxidation, enabling selective hydroperoxide formation. For example:

- Catalytic System : N-hydroxyphthalimide (NHPI) with Cu(II) salts at 120°C in acetonitrile yields 1-(4-methoxyphenyl)ethanone (68–75% selectivity) via H-abstraction at the benzylic position .

- Mechanistic Insight : Nitro group enhances electrophilicity, directing radical attack to the methoxy-substituted ring .

Q. What crystallographic methods validate the molecular structure?

- X-ray Diffraction : Single-crystal analysis reveals a planar aromatic system with a dihedral angle of 5–10° between methoxy and nitro-substituted rings. The ethynyl bond length (~1.20 Å) confirms sp-hybridization .

- Software : SHELX suite refines structures with R-factor < 0.05, using data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) .

Q. How does the ethynyl linkage affect optoelectronic properties?

Q. What computational methods predict its reactivity in cross-coupling reactions?

- DFT Calculations : B3LYP/6-311G(d,p) level simulations identify electron density hotspots (e.g., nitro group as electrophilic site). Activation energy for Suzuki coupling with aryl boronic acids is ~25 kcal/mol .

- Molecular Dynamics : Simulations in THF solvent show aggregation tendencies due to dipole-dipole interactions between nitro and methoxy groups .

Methodological Considerations

Q. How are reaction byproducts analyzed and resolved?

Q. What strategies optimize catalytic efficiency in hydrogenation reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。